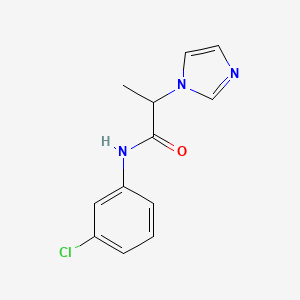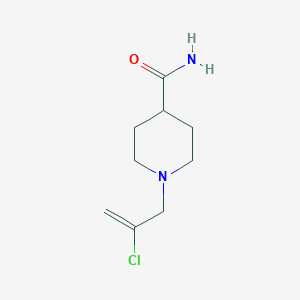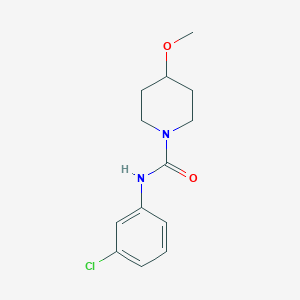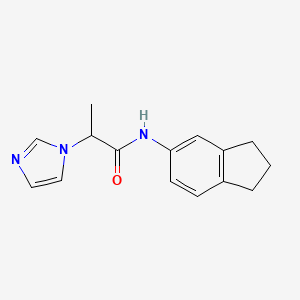
N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide, also known as AMC, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This molecule has been shown to have a high affinity for a specific protein target, making it a promising candidate for future drug development.
Wirkmechanismus
N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide works by binding to a specific protein target, known as the proteasome. The proteasome is responsible for degrading proteins in the cell, and plays a critical role in cell survival and proliferation. By inhibiting the proteasome, N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide disrupts these processes, leading to cell death.
Biochemical and Physiological Effects:
N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Additionally, N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for treating diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide in lab experiments is its high affinity for the proteasome, making it a potent inhibitor. Additionally, N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide. One area of focus could be the development of more potent and selective inhibitors of the proteasome. Additionally, research could focus on the use of N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, research could focus on the use of N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide in treating other diseases, such as Alzheimer's disease or cystic fibrosis.
Synthesemethoden
N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-acetamido-2-methylphenylboronic acid with cyclobutanecarboxylic acid chloride in the presence of a catalyst. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
Wissenschaftliche Forschungsanwendungen
N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy. Additionally, N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide has been studied for its potential use in treating other diseases, including Alzheimer's disease and cystic fibrosis.
Eigenschaften
IUPAC Name |
N-(3-acetamido-2-methylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-12(15-10(2)17)7-4-8-13(9)16-14(18)11-5-3-6-11/h4,7-8,11H,3,5-6H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIXGYOBQZCXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7565874.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)
![Methyl 2-[[1-(2-methylpropyl)tetrazol-5-yl]sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565882.png)

![2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide](/img/structure/B7565892.png)
![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7565912.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B7565943.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)
![N-cyclopropyl-2-[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7565953.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7565956.png)